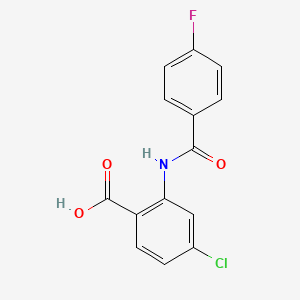![molecular formula C24H20O4 B2546531 4-[3-(4-メトキシフェニル)-3-オキソ-1-プロペニル]フェニル 4-メチルベンゼンカルボキシレート CAS No. 331461-43-9](/img/structure/B2546531.png)
4-[3-(4-メトキシフェニル)-3-オキソ-1-プロペニル]フェニル 4-メチルベンゼンカルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is an organic compound with a complex structure that includes methoxyphenyl, oxo-propenyl, and methylbenzenecarboxylate groups
科学的研究の応用
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate. This intermediate is then reacted with 4-methylbenzenecarboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxo-propenyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-[3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate.
Reduction: Formation of 4-[3-(4-Methoxyphenyl)-3-hydroxypropyl]phenyl 4-methylbenzenecarboxylate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 4-[3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
- 4-[3-(4-Methoxyphenyl)-3-hydroxypropyl]phenyl 4-methylbenzenecarboxylate
- 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl benzoate
Uniqueness
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxo-propenyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from similar compounds.
特性
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-17-3-8-20(9-4-17)24(26)28-22-12-5-18(6-13-22)7-16-23(25)19-10-14-21(27-2)15-11-19/h3-16H,1-2H3/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIKAZLSIGIBQ-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
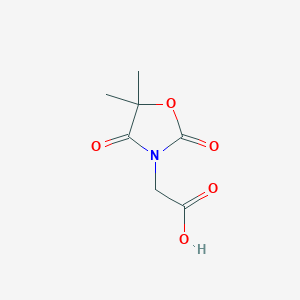
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)
![ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2546454.png)
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide](/img/structure/B2546455.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
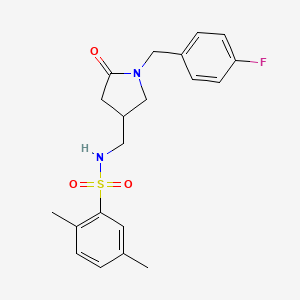
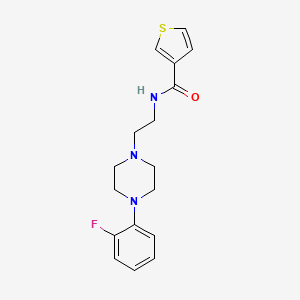

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
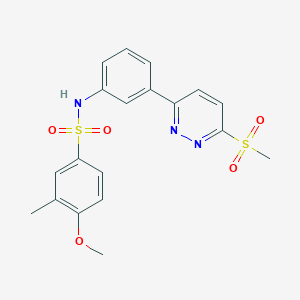
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)
